molecular formula C4H2ClN3O2 B13126939 4-Chloro-2-nitropyrimidine

4-Chloro-2-nitropyrimidine

Cat. No.: B13126939
M. Wt: 159.53 g/mol
InChI Key: YDYDQRORJGNHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-nitropyrimidine is an organic compound with the molecular formula C4H2ClN3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 4-position and a nitro group at the 2-position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitropyrimidine typically involves the nitration of 4-chloropyrimidine. One common method includes the reaction of 4-chloropyrimidine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. Continuous flow synthesis allows for better control of reaction parameters and minimizes the risk of hazardous by-products. The use of microreactor technology can further improve the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitropyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in the presence of a suitable solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted pyrimidines where the chlorine atom is replaced by the nucleophile.

    Reduction: The major product is 4-chloro-2-aminopyrimidine.

    Oxidation: The products depend on the specific oxidizing agent and conditions used.

Scientific Research Applications

4-Chloro-2-nitropyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitropyrimidine depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom can also participate in interactions with biological targets, enhancing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitropyridine: Similar structure but with the positions of the chlorine and nitro groups reversed.

    2,4-Dichloro-5-nitropyrimidine: Contains an additional chlorine atom at the 5-position.

    4-Chloro-2-nitroaniline: Similar structure but with an amino group instead of a pyrimidine ring.

Uniqueness

4-Chloro-2-nitropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its combination of a chlorine atom and a nitro group makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C4H2ClN3O2

Molecular Weight

159.53 g/mol

IUPAC Name

4-chloro-2-nitropyrimidine

InChI

InChI=1S/C4H2ClN3O2/c5-3-1-2-6-4(7-3)8(9)10/h1-2H

InChI Key

YDYDQRORJGNHQK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.